molecular formula C11H15NO B13310134 3-(2-Methoxyphenyl)cyclobutan-1-amine

3-(2-Methoxyphenyl)cyclobutan-1-amine

Cat. No.: B13310134
M. Wt: 177.24 g/mol
InChI Key: KEDICAZZBORDJM-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)cyclobutan-1-amine is a synthetic compound with the molecular formula C11H15NO It is known for its unique structure, which includes a cyclobutane ring attached to a methoxyphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)cyclobutan-1-amine typically involves the cycloaddition reaction of a suitable diene with a methoxyphenyl-substituted alkene. The reaction conditions often require the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclobutane ring. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the methoxy group with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)cyclobutan-1-amine
  • 3-(2-Methylphenyl)cyclobutan-1-amine
  • 3-(2-Chlorophenyl)cyclobutan-1-amine

Uniqueness

3-(2-Methoxyphenyl)cyclobutan-1-amine is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(2-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,8-9H,6-7,12H2,1H3

InChI Key

KEDICAZZBORDJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(C2)N

Origin of Product

United States

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